Tetramethylenedisulfotetramine
Description
Tetramethylenedisulfotetramine (TETS) is a banned synthetic rodenticide classified as a high-priority chemical threat agent by global security agencies due to its extreme neurotoxicity and persistence . With a lethal dose of 7–10 mg in humans and an LD50 of 0.1–0.2 mg/kg in rodents, TETS induces seizures by noncompetitively blocking γ-aminobutyric acid type A (GABAA) receptors, particularly α2β3γ2 and α6β3γ2 subtypes, which are critical for inhibitory neurotransmission . Its odorless, tasteless nature and high environmental stability have led to widespread misuse in China, causing thousands of poisonings and fatalities via contaminated food or drink . Survivors often experience long-term neurological sequelae, including spontaneous recurrent seizures and cognitive deficits .
Structure
3D Structure
Properties
IUPAC Name |
2λ6,6λ6-dithia-1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane 2,2,6,6-tetraoxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O4S2/c9-13(10)5-1-6-3-8(13)4-7(2-5)14(6,11)12/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGKEGLBGGJEBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N2CN3CN(S2(=O)=O)CN1S3(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8040307 | |
| Record name | Tetramethylenedisulfotetramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8040307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80-12-6 | |
| Record name | Tetramethylenedisulfotetramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetramethylenedisulfotetramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetramine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172824 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetramethylene disulfotetramine | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
| URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |
| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
| Record name | Tetramethylenedisulfotetramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8040307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 80-12-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAMETHYLENEDISULFOTETRAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6TS3WME05 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetramethylenedisulfotetramine can be synthesized by reacting sulfamide with formaldehyde solution in acidified water. When crystallized from acetone, it forms cubic crystals with a melting point of 255–260°C .
Industrial Production Methods: The industrial production of this compound involves similar synthetic routes, with large-scale reactors used to ensure the reaction conditions are maintained consistently. The process typically includes purification steps to ensure the final product’s purity and stability .
Chemical Reactions Analysis
Types of Reactions: Tetramethylenedisulfotetramine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfide derivatives .
Scientific Research Applications
Neurotoxicity and Mechanism of Action
TETS is classified as a non-competitive antagonist of the gamma-aminobutyric acid (GABA) A receptor. Its mechanism involves blocking GABA receptor function, which is crucial for inhibitory neurotransmission in the central nervous system. This action leads to severe neurological effects, including seizures and status epilepticus. Research indicates that TETS disrupts calcium dynamics in neurons, causing increased discharge frequency and altered neuronal firing patterns .
Table 1: Summary of TETS Neurotoxic Effects
Case Studies of Poisoning Incidents
TETS has been implicated in numerous poisoning cases worldwide, particularly in China. Notable incidents include:
- Nanjing Incident (2002) : Over 300 individuals were poisoned due to food adulteration with TETS, resulting in 42 fatalities, primarily among children .
- Dongguan Incident (2015) : A man injected TETS into tea cartons at supermarkets, leading to one death and multiple hospitalizations .
These cases underscore the urgent need for effective regulatory measures and public awareness regarding the dangers of this compound.
Therapeutic Interventions and Research Directions
Despite the lack of a specific antidote for TETS poisoning, several pharmacological interventions have been explored:
- Pyridoxine and Chelation Therapy : Anecdotal evidence suggests these treatments may mitigate some toxic effects .
- Supportive Care : Management typically involves controlling seizures with benzodiazepines and barbiturates .
Research continues to identify potential therapeutic strategies that could improve outcomes for individuals exposed to TETS.
Table 2: Pharmacological Interventions for TETS Poisoning
Public Health Implications
The clandestine use of TETS as an illicit rodenticide poses significant public health risks. Its high potency (LD50 of 0.1–0.3 mg/kg) makes it exceptionally dangerous, especially in unregulated environments where it can be easily misused or improperly handled . The ongoing incidents of poisoning highlight the need for stringent regulations and monitoring of toxic substances.
Future Research Directions
Future studies should focus on:
- Mechanistic Studies : Further elucidating the molecular interactions between TETS and GABA A receptors to identify novel therapeutic targets.
- Epidemiological Studies : Investigating the prevalence and patterns of TETS-related poisonings to inform public health strategies.
- Development of Antidotes : Exploring compounds that could potentially reverse or mitigate the neurotoxic effects of TETS.
Mechanism of Action
Tetramethylenedisulfotetramine exerts its effects by acting as a noncompetitive antagonist of GABA_A receptors. This action blocks the inhibitory effects of GABA, leading to excessive neuronal excitation and convulsions. The compound binds to the chloride channels associated with GABA_A receptors, preventing chloride ion influx and disrupting normal neuronal function .
Comparison with Similar Compounds
Picrotoxinin
- Mechanism : Like TETS, picrotoxinin (the active component of picrotoxin) inhibits GABAA receptors but lacks subtype selectivity, acting on most receptor combinations with an IC50 of ~4 μM .
- Toxicity : Picrotoxin’s LD50 in rodents varies widely (3–50 mg/kg), reflecting its instability in biological matrices. In contrast, TETS exhibits consistent lethality (LD50 0.1–0.2 mg/kg) and a steep dose-response curve .
- Toxicokinetics : Picrotoxinin hydrolyzes rapidly into inactive picrotoxic acid (half-life ~15 minutes) and shows moderate brain penetration (brain/plasma ratio = 0.3). TETS, however, resists metabolism, persists in serum (~1.6 μM for 48 hours), and retains GABAA blockade in tissues for ≥14 days .
Bicuculline
4′-Ethynyl-4-$n$-propylbicycloorthobenzoate (EBOB)
- Mechanism : Binds to the same GABAA pore region as TETS but interacts with distinct residues (e.g., α1T1′ and γ2S2′ for TETS vs. 2′,6′,9′ sites for EBOB) .
- Stability : EBOB is metabolized faster than TETS, which evades hepatic enzymes and renal excretion via transporter-mediated reabsorption .
Comparative Toxicokinetics and Pharmacodynamics
Key Research Findings
Persistence of TETS Activity : Post-mortem brain extracts from TETS-exposed mice blocked α2β3γ2-GABAA currents by 85% at 10 minutes and 50% at 48 hours, confirming long-term receptor inhibition . In contrast, picrotoxinin-treated tissues lost activity within hours .
This correlates with TETS’s tissue persistence and sustained receptor blockade.
Therapeutic Challenges : Unlike picrotoxinin, TETS requires prolonged seizure management and detoxification strategies (e.g., hemodialysis) due to its resistance to metabolic clearance .
Biological Activity
Tetramethylenedisulfotetramine (TETS), also known as tetramine, is a highly toxic compound primarily recognized for its neurotoxic effects and potential use as a chemical warfare agent. Its mechanism of action involves antagonism of the γ-aminobutyric acid (GABA) receptor, leading to significant excitatory effects in the central nervous system. This article explores the biological activity of TETS, including its toxicological profile, case studies, and relevant research findings.
TETS acts primarily as a GABA_A receptor antagonist, disrupting chloride ion regulation within neurons. This disruption leads to increased neuronal excitability and convulsions. The specific receptor subtype most affected by TETS is the β3γ2 variant, which has been implicated in its seizure-inducing properties. The compound's binding characteristics suggest a unique interaction with GABA_A receptors that differ from other known neurotoxins .
Table 1: Binding Affinities of TETS to GABA_A Receptor Subtypes
| Receptor Subtype | IC50 (μM) | Comments |
|---|---|---|
| α1β3γ2 | ~4 | Most potent inhibition observed |
| β3 Pentamer | ~6 | Lower affinity compared to α1β3γ2 |
| α4β3δ | Equivalent to PTX | Comparable potency with picrotoxinin |
| β1-containing | High | Lowest affinity observed |
Toxicological Profile
TETS is associated with severe neurotoxic effects, including generalized seizures, coma, and potential long-term neurological deficits. The compound has been linked to numerous poisoning cases worldwide, particularly in regions where it is used illegally as a rodenticide.
Case Studies
- Case Study 1 : A report detailed the poisoning of an infant due to exposure to TETS. Despite aggressive treatment with anticonvulsants, the infant experienced prolonged seizure activity and was left with significant developmental delays and ongoing seizure management requirements .
- Case Study 2 : In another incident involving two adults poisoned by TETS, both presented with severe neurological symptoms including seizures and were initially misdiagnosed. One patient later died from complications related to TETS poisoning, highlighting the need for awareness of this toxicant in clinical settings .
Clinical Implications
The clinical presentation of TETS poisoning often includes:
- Neurological Symptoms : Seizures, coma, and potential cognitive impairments.
- Cardiovascular Effects : Alterations in heart rate and blood pressure.
- Organ Damage : Reports indicate damage to the liver and kidneys in severe cases .
Early recognition and treatment are critical for improving outcomes in TETS poisoning cases. Supportive care often includes the administration of anticonvulsants and monitoring for complications such as organ failure.
Research Findings
Recent studies have explored various aspects of TETS toxicity:
- Cellular Mechanisms : Research indicates that TETS may induce DNA damage in neurons, contributing to its neurotoxic effects .
- Countermeasures : Investigations into potential therapeutic interventions have shown that certain sedative compounds may mitigate the severity of seizures induced by TETS .
- Population Vulnerability : Vulnerable populations, such as children and those with pre-existing health conditions, are at higher risk for severe outcomes following exposure to this toxicant .
Q & A
Q. What experimental models are recommended for studying TETS toxicokinetics, and how do they account for its persistence in tissues?
Rodent models (mice and rats) are widely used due to their physiological relevance to human toxicity. Intravenous administration in mice allows precise control over dosing, while tissue persistence can be tracked using liquid chromatography-mass spectrometry (LC-MS) post-mortem. Brain and liver tissues are homogenized in acetonitrile, processed via solid-phase extraction (SPE), and analyzed via LC-MS with gradient elution (90% to 25% methanol over 4 minutes) . TETS persists in tissues for weeks, as shown by sustained blockade of α2β3γ2-GABAA receptors in whole-cell patch-clamp assays even 14 days post-exposure .
Q. How can TETS be reliably detected and quantified in biological samples?
Use SPE combined with LC-MS for high sensitivity and specificity. Tissue samples (e.g., 200 mg brain/liver) are homogenized in acetonitrile, centrifuged, dried, and reconstituted for SPE cleanup. Calibration curves (9-point) validate recovery rates. APCI ionization in negative ion mode enhances detection, with a retention time of 3.20 minutes for TETS . Degradation of related compounds (e.g., picrotoxinin) during storage necessitates immediate analysis or ultra-low-temperature preservation .
Q. What is the primary mechanism of TETS-induced seizures, and how is this evaluated experimentally?
TETS noncompetitively blocks GABAA receptors, specifically binding the α2β3γ2 subtype’s pore region. This is confirmed via heterologous expression systems and whole-cell patch-clamp electrophysiology. Radiosynthesis of [<sup>14</sup>C]TETS and accelerator mass spectrometry (AMS) reveal its interaction with α1T1′ and γ2S2′ residues, distinct from insecticides like EBOB . Calcium imaging in hippocampal neuronal cultures shows TETS disrupts synchronous Ca<sup>2+</sup> oscillations, a hallmark of neuronal hyperexcitability .
Advanced Research Questions
Q. How do developmental stage and sex influence TETS neurotoxicity, and what experimental designs address these variables?
Postnatal day 15 rats exhibit greater sensitivity to TETS than adults, with sex differences in seizure severity linked to hormonal modulation. Studies use juvenile/adult cohorts, stratified by sex, exposed to TETS via oral or parenteral routes. Behavioral assays (e.g., Racine scale) and EEG monitoring quantify seizure progression, while immunohistochemistry tracks glial activation (GFAP for astrocytes, Iba1 for microglia) . Prenatal betamethasone exposure exacerbates TETS-induced hippocampal excitability in developmental models .
Q. What methodological approaches resolve contradictions in TETS toxicity data across studies?
Discrepancies often arise from exposure routes (oral vs. intraperitoneal) or dosing protocols. Meta-analyses control for variables like species (mice vs. rabbits), age, and tissue sampling timepoints. For example, oral administration in mice mimics human poisonings but requires higher doses than parenteral routes to achieve equivalent brain concentrations . Parallel in vitro/in vivo studies using standardized LC-MS protocols reduce variability in toxin quantification .
Q. Which therapeutic strategies show synergistic efficacy against TETS-induced seizures, and how are they validated?
Co-administration of diazepam (GABAA positive modulator) and MK-801 (NMDA receptor antagonist) reduces mortality in rat models by 60%. Validation involves:
Q. How do exposure routes (oral vs. parenteral) impact TETS-induced syndrome outcomes in experimental models?
Oral exposure delays symptom onset (30–60 minutes) due to gastrointestinal absorption, while intraperitoneal injection induces seizures within 10–15 minutes. Experimental designs compare LD50 values across routes using survival analysis and histopathology to assess neuroinflammation. LC-MS quantifies TETS bioavailability in blood and brain, revealing higher parenteral bioavailability .
Q. What gaps remain in understanding TETS’s role in epileptogenesis, and how can these be addressed?
Key gaps include long-term synaptic plasticity changes and latent epileptogenesis post-recovery. Proposed methodologies:
- Longitudinal EEG : Tracking spontaneous recurrent seizures in survivors.
- Proteomics : Identifying biomarkers (e.g., CRH upregulation) in hippocampal tissues .
- Chemical kindling models : Evaluating TETS’s potential to induce chronic hyperexcitability .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
